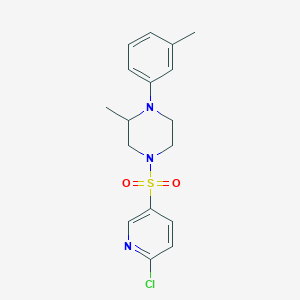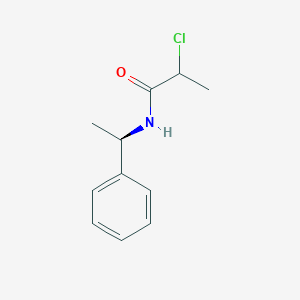
2-Chloro-N-((R)-1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(®-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chlorine atom, a phenylethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(®-1-phenylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with ®-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to isolate the compound efficiently. The solubility characteristics of the compound in common organic solvents are studied to optimize the crystallization process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(®-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-N-(®-1-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(®-1-phenylethyl)propanamide involves binding to specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol on the fungal plasma membrane, disrupting membrane integrity and inhibiting fungal growth . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-phenylpropanamide
- 2-Chloro-N-(p-tolyl)propanamide
- 2-Chloro-N-(2-phenylethyl)propanamide
Uniqueness
2-Chloro-N-(®-1-phenylethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the ®-1-phenylethyl group distinguishes it from other similar compounds and may contribute to its unique properties and applications .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-N-[(1R)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m1/s1 |
InChI Key |
QSGXOZATHLLEEQ-YGPZHTELSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


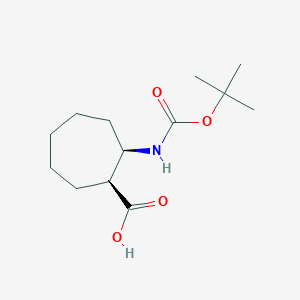
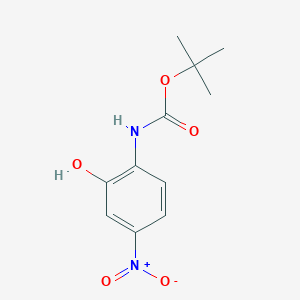
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
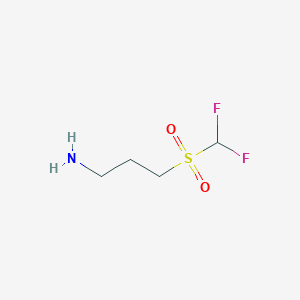
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
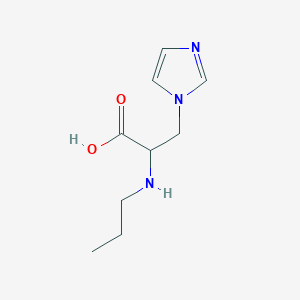
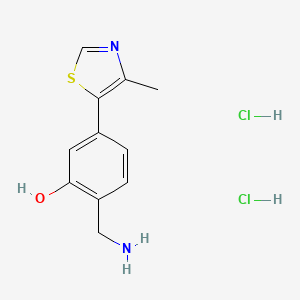
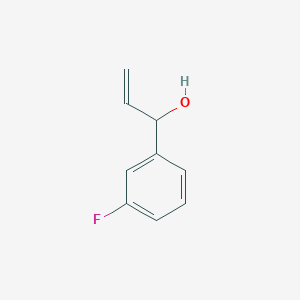
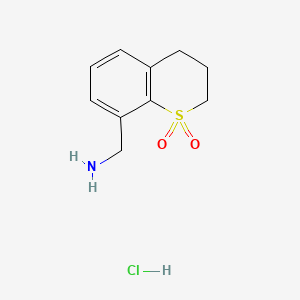
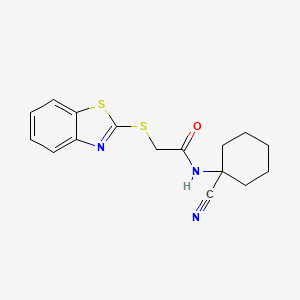
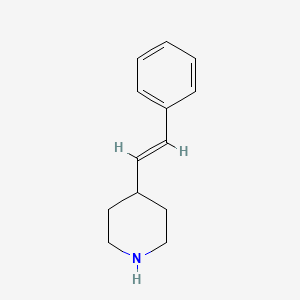
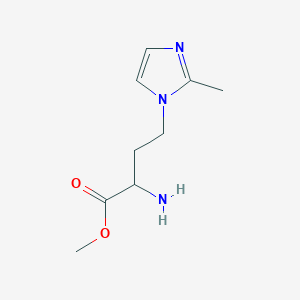
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
